Bienvenue dans la boutique en ligne BenchChem!

H-Gln-Ala-OH

glutaminyl cyclase enzyme kinetics Km determination

H-Gln-Ala-OH (L-glutaminyl-L-alanine, CAS 16874-70-7) is a synthetic dipeptide composed of L-glutamine and L-alanine linked via a peptide bond, with the molecular formula C₈H₁₅N₃O₄ and a molecular weight of 217.22 g/mol. Unlike its reverse-sequence isomer H-Ala-Gln-OH (Ala-Gln, CAS 39537-23-0), which is widely commercialized as a stable glutamine source for cell culture media, H-Gln-Ala-OH bears the glutamine residue at the N-terminus—a structural feature that renders it susceptible to both enzymatic and spontaneous cyclization to pyroglutamate (pGlu).

Molecular Formula C8H15N3O4
Molecular Weight 217.22 g/mol
CAS No. 16874-70-7
Cat. No. B099240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gln-Ala-OH
CAS16874-70-7
Molecular FormulaC8H15N3O4
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CCC(=O)N)N
InChIInChI=1S/C8H15N3O4/c1-4(8(14)15)11-7(13)5(9)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5-/m0/s1
InChIKeyFAQVCWVVIYYWRR-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Gln-Ala-OH (L-Glutaminyl-L-alanine, CAS 16874-70-7): A Specialized N-Terminal Glutaminyl Dipeptide for Enzymatic and Pharmacokinetic Research


H-Gln-Ala-OH (L-glutaminyl-L-alanine, CAS 16874-70-7) is a synthetic dipeptide composed of L-glutamine and L-alanine linked via a peptide bond, with the molecular formula C₈H₁₅N₃O₄ and a molecular weight of 217.22 g/mol [1]. Unlike its reverse-sequence isomer H-Ala-Gln-OH (Ala-Gln, CAS 39537-23-0), which is widely commercialized as a stable glutamine source for cell culture media, H-Gln-Ala-OH bears the glutamine residue at the N-terminus—a structural feature that renders it susceptible to both enzymatic and spontaneous cyclization to pyroglutamate (pGlu) [2]. This N-terminal glutamine configuration makes the compound a well-characterized substrate for glutaminyl cyclase (QC, EC 2.3.2.5), an enzyme of significant pharmaceutical interest due to its role in posttranslational modification of hormones and its implication in Alzheimer's disease pathology [3]. The compound is cataloged in the Human Metabolome Database (HMDB0028790) and FooDB (FDB111839) as a naturally occurring dipeptide fragment from incomplete protein digestion [1].

Why H-Gln-Ala-OH Cannot Be Interchanged with H-Ala-Gln-OH or Other Glutamine-Containing Dipeptides


The position of the glutamine residue within the dipeptide sequence is the single most consequential structural determinant governing this compound's biochemical fate and experimental utility. H-Gln-Ala-OH, bearing an N-terminal glutamine, is a competent substrate for glutaminyl cyclase (QC) with a measured Km of 0.21 mM for the papaya enzyme, whereas its reverse-sequence isomer H-Ala-Gln-OH cannot serve as a QC substrate because its N-terminus is blocked by alanine [1]. This N-terminal Gln also drives a distinct in vivo pharmacokinetic profile: GlnAla exhibits a plasma clearance of 278 ± 70.7 mL/min/kg in rats—the highest among all dipeptides tested and approximately 6.5-fold greater than GlyGln (42.9 ± 3.28 mL/min/kg)—demonstrating that dipeptide clearance is a function of sequence rather than mere amino acid composition [2]. Furthermore, the N-terminal glutamine introduces a specific chemical instability: spontaneous intramolecular cyclization to pyroglutamate (pGlu-Ala) with a rate constant of approximately 10⁻⁶ s⁻¹ at pH 6.5, a property entirely absent in Ala-Gln [3]. These three axes—enzymatic substrate competence, pharmacokinetic handling, and chemical stability—are governed by the N-terminal residue identity and cannot be predicted from bulk composition or inferred from the behavior of isomeric dipeptides.

H-Gln-Ala-OH (CAS 16874-70-7) Quantitative Differentiation Evidence: Head-to-Head Data vs. Closest Analogs


Glutaminyl Cyclase Substrate Affinity: Gln-Ala Exhibits 5.2-Fold Higher Affinity Than Gln-Gly for Papaya QC

In a direct comparative study of papaya latex glutaminyl cyclase (QC, EC 2.3.2.5) substrate kinetics, H-Gln-Ala-OH exhibited a Km of 0.21 mM, representing intermediate affinity among N-terminal glutaminyl dipeptides. Critically, this is 5.2-fold lower (higher affinity) than H-Gln-Gly-OH (Km = 1.1 mM) yet 2.3-fold higher (lower affinity) than H-Gln-Gln-OH (Km = 0.09 mM). Free L-glutamine showed negligible affinity with a Km of 16 mM—76-fold higher than Gln-Ala [1]. These measurements were determined under identical assay conditions using purified papaya QC, establishing that the C-terminal amino acid identity is a primary determinant of substrate recognition by this enzyme [1].

glutaminyl cyclase enzyme kinetics Km determination pyroglutamate formation

Bovine Spleen QC Substrate Profiling: Gln-Ala Specific Activity Positioned Between Gln-Gly and Gln-Glu

Sykes et al. (1999) determined the substrate specificity profile of purified bovine spleen glutaminyl cyclase against a panel of Gln-X dipeptides at a fixed substrate concentration of 3 mM. H-Gln-Ala-OH yielded a specific activity of 10.6 ± 0.8 nmol/min/mg (37.2% relative to the reference substrate Gln-NH₂ at 28.5 ± 0.6 nmol/min/mg, set to 100%). This places Gln-Ala intermediate between Gln-Gly (12.4 ± 0.3 nmol/min/mg; 43.5%) and Gln-Glu (9.3 ± 0.5 nmol/min/mg; 32.6%), and substantially above Gln-Gln (6.4 ± 0.6 nmol/min/mg; 22.5%)—a striking contrast to the papaya QC data where Gln-Gln was the preferred substrate [1]. This enzyme-source-dependent rank-order shift demonstrates that Gln-Ala maintains consistent intermediate activity across phylogenetically distinct QC enzymes, making it a robust reference substrate for cross-species QC characterization.

tissue-specific QC substrate specificity spleen glutaminyl cyclase posttranslational modification

In Vivo Pharmacokinetic Clearance: GlnAla Clears 6.5-Fold Faster Than GlyGln, Ranking Highest Among All Dipeptides Tested

Adibi et al. (1994) assessed the pharmacokinetic disappearance of eight dipeptides—including GlnAla, AlaGln, GlyGln, and GlnGly—from the blood of anesthetized Sprague-Dawley rats following bolus intravenous injection. GlnAla exhibited the highest plasma clearance of all dipeptides tested at 278 ± 70.7 mL/min/kg, compared with only 42.9 ± 3.28 mL/min/kg for GlyGln, representing a 6.5-fold difference [1]. The study concluded that glutaminyl dipeptides bearing alanine or glycine at the C-terminal position, as well as dipeptides with alanine at the N-terminal position, had the greatest clearance values and the shortest half-lives, with statistically significant differences (P < 0.001) in volume of distribution among dipeptides [1]. This places GlnAla at the extreme upper end of the dipeptide clearance spectrum, a property directly attributable to its specific sequence rather than its amino acid composition (since AlaGln, containing identical amino acids, showed different kinetics).

dipeptide pharmacokinetics plasma clearance parenteral nutrition peptide metabolism

Gas-Phase Deamidation Mechanism: GlnAla and AlaGln Follow Distinct Fragmentation Pathways

Kempkes et al. (2016) employed infrared ion spectroscopy with the free electron laser FELIX to investigate collision-induced dissociation (CID) deamidation reactions of four protonated dipeptides: AlaAsn, AsnAla, AlaGln, and GlnAla. The study conclusively demonstrated that the reaction mechanisms for GlnAla and AlaGln are not the same, with sequence position determining the deamidation pathway, product ion structure, and secondary fragmentation pattern [1]. For both Gln-containing dipeptides, primary deamidation originated from the amide side chain (not the N-terminus), but the resulting product ion structures diverged based on whether glutamine occupied the N-terminal or C-terminal position. This sequence-dependent gas-phase chemistry has direct implications for LC-MS/MS method development, where GlnAla and AlaGln cannot be assumed to produce identical fragmentation spectra or response factors.

mass spectrometry deamidation ion spectroscopy peptide fragmentation

N-Terminal Glutamine Cyclization Propensity: H-Gln-Ala-OH Is Susceptible to Both Enzymatic and Spontaneous Pyroglutamate Formation, Unlike H-Ala-Gln-OH

The N-terminal glutamine residue in H-Gln-Ala-OH undergoes spontaneous intramolecular cyclization to form pyroglutamyl-alanine (pGlu-Ala, CAS 21282-08-6) with liberation of ammonia. Schilling et al. (2003) established that the spontaneous cyclization rate constant for N-terminal glutaminyl peptides is approximately 10⁻⁶ s⁻¹ at pH 6.5, and that glutaminyl cyclase enzymes accelerate this reaction by approximately 70-fold compared to the non-enzymatic, phosphate-catalyzed rate [1][2]. In contrast, H-Ala-Gln-OH—bearing alanine at the N-terminus—is structurally incapable of undergoing this cyclization and is consequently marketed as a heat-sterilizable, stable glutamine source for cell culture media (with experimentally determined aqueous solubility of 586 g/L versus only 35 g/L for free glutamine) . This fundamental chemical difference means that H-Gln-Ala-OH requires refrigerated or frozen storage (-20°C recommended) to minimize pyroglutamate formation, while H-Ala-Gln-OH tolerates autoclaving and long-term solution storage.

pyroglutamate formation peptide stability glutaminyl cyclase N-terminal modification

Optimal Research and Industrial Application Scenarios for H-Gln-Ala-OH Based on Quantitative Differentiation Evidence


Glutaminyl Cyclase Activity Assays and High-Throughput Inhibitor Screening for Alzheimer's Disease Drug Discovery

H-Gln-Ala-OH serves as a well-characterized intermediate-affinity substrate for glutaminyl cyclase (QC) from multiple species, with a Km of 0.21 mM for papaya QC [1] and a specific activity of 10.6 nmol/min/mg for bovine spleen QC [2]. The compound's intermediate kinetic profile—neither as tightly binding as Gln-Gln (Km 0.09 mM) nor as weakly binding as Gln-Gly (Km 1.1 mM)—makes it particularly suitable for inhibitor screening campaigns where substrate depletion must be measurable while maintaining sufficient signal over background. Its established use across plant and mammalian QC enzymes provides continuity for programs transitioning from preliminary enzyme characterization to cell-based target engagement assays. The availability of continuous coupled assay formats using pyroglutamyl aminopeptidase as an auxiliary enzyme [3] further supports its deployment in microplate-based high-throughput screening workflows targeting QC inhibition for Alzheimer's disease and other neurodegenerative indications.

Pharmacokinetic Studies of Structure-Clearance Relationships in Dipeptide Metabolism

With a plasma clearance of 278 ± 70.7 mL/min/kg in the rat model—the highest among all dipeptides tested in the Adibi et al. (1994) panel—H-Gln-Ala-OH serves as an essential reference compound representing the upper extreme of the dipeptide clearance spectrum [4]. Its 6.5-fold clearance differential relative to GlyGln (42.9 ± 3.28 mL/min/kg) provides a wide dynamic range for structure-activity relationship (SAR) studies probing the influence of N-terminal residue identity, C-terminal residue identity, and side-chain properties on peptide pharmacokinetics. Researchers investigating peptide transporter (PepT1/PepT2) substrate specificity, plasma peptidase hydrolysis rates, or parenteral dipeptide formulation can employ GlnAla as a benchmark rapid-clearance comparator alongside slower-clearing analogs like GlyGln and AlaGln.

Mass Spectrometry Method Development and Dipeptide Biomarker Quantification

The demonstration by Kempkes et al. (2016) that GlnAla and AlaGln undergo mechanistically distinct deamidation pathways under collision-induced dissociation [5] has direct analytical implications. Laboratories developing selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) LC-MS/MS assays for dipeptide quantification in biological fluids must procure authentic H-Gln-Ala-OH reference standard to establish compound-specific fragmentation transitions, as transitions optimized for the isomeric Ala-Gln cannot be assumed to apply. Given the presence of glutaminylalanine as an annotated metabolite in the Human Metabolome Database (HMDB0028790) [6], its accurate quantification in metabolomics studies requires matrix-matched calibration with the genuine compound.

Peptide Synthesis: Building Block for N-Terminal Glutaminyl Peptides and Posttranslational Modification Studies

As a minimal N-terminal glutaminyl dipeptide building block, H-Gln-Ala-OH can be incorporated into longer peptide sequences via standard solid-phase peptide synthesis (SPPS) to generate model substrates for studying pyroglutamate posttranslational modification. The compound's susceptibility to both spontaneous (rate ~10⁻⁶ s⁻¹ at pH 6.5) and QC-catalyzed (~70-fold accelerated) cyclization [1] makes it a validated minimal substrate for investigating pGlu formation kinetics, QC inhibitor efficacy, and the structural determinants governing N-terminal glutamine cyclization in peptides and proteins. Its use as a synthetic intermediate should be accompanied by appropriate storage at -20°C and avoidance of prolonged exposure to neutral-to-alkaline aqueous conditions to minimize pyroglutamate byproduct formation.

Quote Request

Request a Quote for H-Gln-Ala-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.